
7-((3,4-Dichlorobenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta(C)chromen-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-((3,4-Dichlorobenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one” is a synthetic organic compound that belongs to the class of chromen derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-((3,4-Dichlorobenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the chromen core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 3,4-dichlorobenzyl group: This step may involve nucleophilic substitution reactions using 3,4-dichlorobenzyl chloride.
Final modifications: Additional steps to introduce the methyl group and other functional groups as required.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
“7-((3,4-Dichlorobenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or chromen moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a precursor for other industrially relevant compounds.
作用机制
The mechanism of action of “7-((3,4-Dichlorobenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one” depends on its specific interactions with molecular targets. These may include:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interacting with cellular pathways: Affecting signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
Similar compounds include other chromen derivatives with different substituents. Examples may include:
- 7-Hydroxy-6-methyl-2,3-dihydrochromen-4-one
- 7-(3,4-Dichlorobenzyl)oxy-2,3-dihydrochromen-4-one
Uniqueness
The uniqueness of “7-((3,4-Dichlorobenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one” lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to other similar compounds.
属性
分子式 |
C20H16Cl2O3 |
|---|---|
分子量 |
375.2 g/mol |
IUPAC 名称 |
7-[(3,4-dichlorophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C20H16Cl2O3/c1-11-18(24-10-12-5-7-16(21)17(22)9-12)8-6-14-13-3-2-4-15(13)20(23)25-19(11)14/h5-9H,2-4,10H2,1H3 |
InChI 键 |
SQXPQPLTDOSGDT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


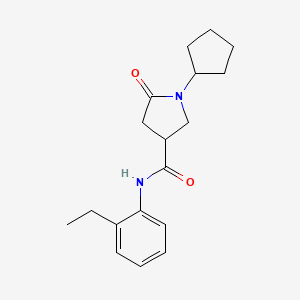
![2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11163561.png)
![methyl [7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B11163569.png)
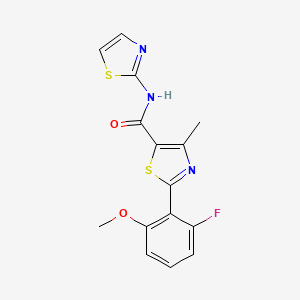
![1-butyl-N-(4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163575.png)
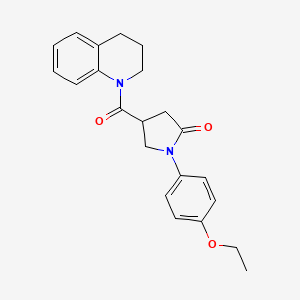
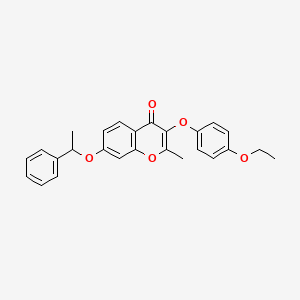
![5-hydroxy-6-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11163586.png)
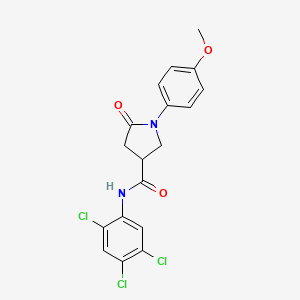
![methyl {4-methyl-2-oxo-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-3-yl}acetate](/img/structure/B11163594.png)
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11163595.png)
![N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11163600.png)
![1-cyclohexyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163608.png)
![2-[2-({6-Oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-YL}oxy)propanamido]propanoic acid](/img/structure/B11163615.png)
